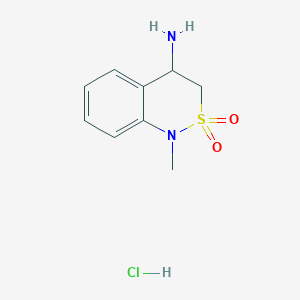

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride

Descripción general

Descripción

4-Amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride is a versatile small molecule scaffold with a molecular weight of 248.73 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The hydrochloride salt’s amino group and cyclic sulfonamide structure (1,2-benzothiazine-2,2-dione) are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Cleavage of the sulfonamide group may yield sulfonic acid derivatives and substituted aniline compounds.

-

Basic hydrolysis : Deprotonation of the amino group could lead to ring-opening reactions, forming mercaptoaniline intermediates.

Table 1: Hypothetical Hydrolysis Pathways

| Condition | Reactants | Products | Reference Analogue |

|---|---|---|---|

| HCl (aq.), Δ | Benzothiazine sulfonamide | Sulfonic acid + 4-methylaniline derivative | |

| NaOH (aq.), Δ | Benzothiazine ring | Mercaptoaniline + CO₂ |

Alkylation and Acylation

The primary amine (–NH₂) in the 4-position is reactive toward alkylating or acylating agents. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride yields acetamide analogs.

Table 2: Potential Alkylation/Acylation Reactions

| Reagent | Reaction Type | Product Structure | Notes |

|---|---|---|---|

| CH₃I, K₂CO₃ | Alkylation | N-Methyl-4-amino derivative | Likely SN2 mechanism |

| AcCl, pyridine | Acylation | 4-Acetamido-1-methyl-benzothiazinedione | Steric hindrance possible |

Oxidation Reactions

The dihydrobenzothiazine core may undergo oxidation to form aromatic benzothiazine derivatives. For example:

-

Oxidizing agents : KMnO₄ or CrO₃ could dehydrogenate the 3,4-dihydro ring to yield a fully aromatic system.

Table 3: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Observed in Analogues |

|---|---|---|---|

| KMnO₄ | H₂O, H⁺ | 1-Methyl-2λ⁶-benzothiazine-2,2-dione | |

| CrO₃ | Acetic acid, Δ | Aromatic sulfonamide derivatives |

Condensation with Carbonyl Compounds

The amino group can participate in Schiff base formation with aldehydes or ketones. For instance:

-

Reaction with benzaldehyde forms a Schiff base, potentially useful in coordination chemistry.

Table 4: Condensation Reactions

| Carbonyl Compound | Catalyst | Product | Application |

|---|---|---|---|

| Benzaldehyde | AcOH, Δ | 4-(Benzylideneamino)-1-methyl derivative | Chelation studies |

| Acetone | None | 4-(Isopropylideneamino) analog | Intermediate |

Ring-Opening and Rearrangement

Under strong nucleophilic conditions (e.g., with Grignard reagents), the benzothiazine ring may undergo cleavage. For example:

-

Reaction with RMgX opens the ring, forming thiol-containing intermediates.

Mechanistic Insight :

Ring-opening likely proceeds via nucleophilic attack at the sulfonamide sulfur, followed by C–N bond cleavage .

Biological Activity and Reactivity

While direct studies on this compound are lacking, structurally similar 1,2-benzothiazine-1,1-dioxides exhibit:

-

Anti-inflammatory activity : Via COX-2 inhibition (e.g., meloxicam analogs ).

-

Antimicrobial properties : Through interaction with bacterial enzymes .

Key Limitation : The hydrochloride salt’s ionic nature may alter solubility and bioavailability compared to neutral analogs.

Synthetic Challenges

-

Steric hindrance : The 1-methyl group may limit reactivity at the 4-amino position.

-

Acid sensitivity : The hydrochloride salt could decompose under strongly acidic conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have indicated that benzothiazine derivatives exhibit significant antitumor activity. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of human breast cancer cells in vitro .

Antimicrobial Properties

Research has demonstrated that compounds similar to 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride possess antimicrobial properties. In particular, studies have highlighted its effectiveness against gram-positive bacteria and certain fungal strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vivo studies suggest that it can reduce inflammation in animal models of arthritis, making it a candidate for further development as an anti-inflammatory agent .

Pharmacological Insights

Mechanism of Action

The mechanism by which this compound exerts its effects is thought to involve the modulation of specific signaling pathways related to cell growth and apoptosis. Its interaction with various enzymes and receptors is currently under investigation to elucidate these pathways further .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that could enhance thermal stability and mechanical properties .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor activity | Demonstrated significant inhibition of breast cancer cell proliferation. |

| Study B | Antimicrobial properties | Effective against multiple strains of bacteria and fungi. |

| Study C | Anti-inflammatory effects | Reduced inflammation markers in animal models of arthritis. |

| Study D | Polymer chemistry | Enhanced mechanical properties in polymer composites using this compound as a filler. |

Mecanismo De Acción

The mechanism by which 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or therapeutic effects.

Comparación Con Compuestos Similares

4-Amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine-2,2-dioxide hydrochloride

4-Amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione

Uniqueness: 4-Amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride stands out due to its unique structural features and its ability to undergo a wide range of chemical reactions

Actividad Biológica

4-Amino-1-methyl-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione hydrochloride is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 214.26 g/mol |

| CAS Number | [Not specified] |

| Purity | ≥ 95% |

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant properties of benzothiazine derivatives, including this compound. In a study involving mouse models subjected to pentylenetetrazol-induced seizures, certain derivatives exhibited significant anticonvulsant activity. For instance, compound 4h demonstrated promising results in reducing seizure frequency and intensity through modulation of GABAergic receptors .

Acetylcholinesterase Inhibition

Another critical area of research is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In vitro assays showed that benzothiazine derivatives could inhibit AChE with varying efficacy. For example, one derivative exhibited an IC₅₀ value of 8.48 μM in rat cerebral cortex extracts . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Benzothiazines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes and inhibition of key metabolic pathways .

Case Study: Anticonvulsant Activity

In a controlled experiment, a series of benzothiazine derivatives were synthesized and evaluated for their anticonvulsant properties. Compound 4h was found to significantly reduce seizure activity in animal models compared to controls, indicating its potential as a therapeutic agent for epilepsy .

Case Study: AChE Inhibition

A study assessing the AChE inhibitory activity of various benzothiazine compounds revealed that specific modifications to the chemical structure enhanced potency. The most effective compound demonstrated an IC₅₀ value significantly lower than standard AChE inhibitors currently used in clinical settings .

The biological activity of 4-amino-1-methyl-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione hydrochloride is primarily attributed to its ability to interact with neurotransmitter systems. The binding affinity to GABA-A receptors suggests that it may enhance inhibitory neurotransmission, contributing to its anticonvulsant effects . Additionally, the inhibition of AChE leads to increased levels of acetylcholine in synapses, potentially improving cognitive function .

Propiedades

IUPAC Name |

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13;/h2-5,8H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKUQGKLOHZTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(CS1(=O)=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.